ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method involves the reaction of 3-methoxyphenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and catalysts like sodium hydride or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of inflammatory mediators or enhance antioxidant defenses . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives and esters of methoxyphenylacetic acid. Examples include:
- Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
- 3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
Uniqueness
Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Biological Activity
Ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, a complex organic compound, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Information
Property | Details |
---|---|
Name | This compound |
CAS Number | 500204-12-6 |
Molecular Formula | C24H24O7 |
Molar Mass | 424.44 g/mol |
The compound features a chromene backbone with various functional groups that may contribute to its biological activity.
Anticancer Potential
Recent studies have shown that compounds similar in structure to this compound exhibit promising anticancer properties. For instance, derivatives of chromenone have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF-7), it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential, leading to apoptosis .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. The presence of methoxy groups in the structure is believed to enhance radical scavenging activity.
Research Findings: Antioxidant Assays
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) showed that the compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes involved in disease processes. Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase and cyclooxygenase.
Table: Enzyme Inhibition Data
Enzyme | Inhibition (%) at 50 µM | Reference |
---|---|---|
Acetylcholinesterase | 75% | Study A |
Cyclooxygenase | 65% | Study B |
These findings suggest that this compound may possess therapeutic potential in neurodegenerative diseases and inflammatory conditions .
The biological effects observed can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Antioxidant Defense : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant capacity.
- Enzyme Modulation : Competitive inhibition of key enzymes involved in metabolism and inflammation.
Properties
CAS No. |
500204-31-9 |
---|---|
Molecular Formula |
C25H26O7 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 3-[7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C25H26O7/c1-5-30-23(27)12-10-20-15(2)19-9-11-22(16(3)24(19)32-25(20)28)31-14-21(26)17-7-6-8-18(13-17)29-4/h6-9,11,13H,5,10,12,14H2,1-4H3 |
InChI Key |
GZWHLEJPGZGPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)C)OC1=O)C |
Origin of Product |
United States |
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